N-butyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-Butyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused with a quinazoline ring, along with a butyl group and a benzenesulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, often referred to as “click chemistry.”
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Coupling of the Triazole and Quinazoline Rings: The triazole and quinazoline rings are then coupled together using a suitable coupling reagent, such as a palladium catalyst.
Introduction of the Butyl and Benzenesulfonyl Groups: The butyl and benzenesulfonyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-Butyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: The compound is used as a tool for studying biological processes and pathways, particularly those involving triazole and quinazoline derivatives.
Industrial Applications: The compound is used in various industrial processes, including catalysis and the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-Butyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- N-Butyl-3-[4-(methyl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- N-Butyl-3-[4-(ethyl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
The uniqueness of N-Butyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine lies in its specific structural features, such as the presence of the propan-2-yl group and the benzenesulfonyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H25N5O2S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-butyl-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C22H25N5O2S/c1-4-5-14-23-20-18-8-6-7-9-19(18)27-21(24-20)22(25-26-27)30(28,29)17-12-10-16(11-13-17)15(2)3/h6-13,15H,4-5,14H2,1-3H3,(H,23,24) |
InChI Key |
XVXJTRIWCSSWJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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